molecular formula C13H15NO5 B11753414 (2S)-4-[(Benzyloxy)carbonyl]morpholine-2-carboxylic acid CAS No. 1439373-47-3

(2S)-4-[(Benzyloxy)carbonyl]morpholine-2-carboxylic acid

Cat. No.: B11753414
CAS No.: 1439373-47-3
M. Wt: 265.26 g/mol
InChI Key: AVQCLRKABAZVMZ-NSHDSACASA-N
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Description

(2S)-4-[(Benzyloxy)carbonyl]morpholine-2-carboxylic acid is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-[(Benzyloxy)carbonyl]morpholine-2-carboxylic acid typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through cyclization reactions.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts and solvents to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-[(Benzyloxy)carbonyl]morpholine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-4-[(Benzyloxy)carbonyl]morpholine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S)-4-[(Benzyloxy)carbonyl]morpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The morpholine ring can also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the benzyloxycarbonyl group.

    N-Benzyloxycarbonylmorpholine: Similar structure but lacks the carboxylic acid group.

    4-(Benzyloxycarbonyl)morpholine: Similar structure but with different substitution patterns.

Uniqueness

The combination of these functional groups allows for versatile reactivity and interactions with various molecular targets, making it valuable in scientific research and industrial applications .

Properties

CAS No.

1439373-47-3

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

(2S)-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid

InChI

InChI=1S/C13H15NO5/c15-12(16)11-8-14(6-7-18-11)13(17)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m0/s1

InChI Key

AVQCLRKABAZVMZ-NSHDSACASA-N

Isomeric SMILES

C1CO[C@@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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